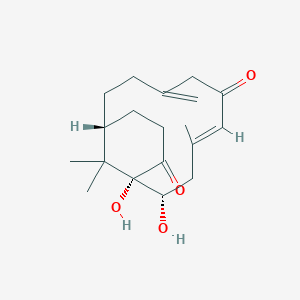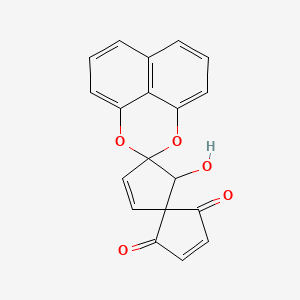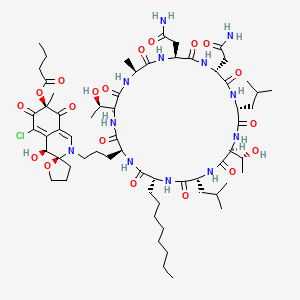
Chlorofusin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorofusin is a natural product found in Fusarium with data available.
Aplicaciones Científicas De Investigación
Total Synthesis and Structural Analysis
- Total Synthesis and Stereochemistry : Chlorofusin, known for inhibiting p53-MDM2 complex formation, has been synthesized to determine its stereochemistry. The synthesis involved various diastereomers, confirming the (4R,8S,9R) stereochemistry of the this compound chromophore (Clark, Lee, & Boger, 2008).
- Synthesis and Stereochemical Reassignment : Another study on this compound's total synthesis led to the reassignment of its chromophore's relative stereochemistry and confirmed its absolute stereochemistry (Lee, Clark, & Boger, 2007).
- Stereodivergent Synthesis : A stereodivergent synthesis approach provided this compound and its chromophore diastereomers in enantiopure forms, demonstrating the method's efficiency and scalability (Qiu, Qian, Yu, & Yao, 2015).
Biological Evaluation and Analogs
- Evaluation of Inhibitory Properties : this compound and its diastereomers were evaluated for MDM2-p53 binding inhibition, revealing the significant role of its chromophore, independent of stereochemistry (Clark, Lee, Hwang, Searcey, & Boger, 2009).
- Synthetic Studies and Biological Impact : The synthetic exploration of this compound has helped in understanding its structure and function, especially its inhibition of the MDM2-p53 interaction, a target for cancer therapy (Clark, Lee, Searcey, & Boger, 2009).
Biosynthesis and Mechanism
- Biosynthesis of this compound : Investigation into this compound's biosynthesis showed the acetogenic origin of its chromophore and an aminodecanoic acid residue, contributing to understanding its natural production (Duncan, Williams, Ainsworth, Martin, Ford, & Wrigley, 2002).
Advanced Synthetic Approaches
- Convergent Synthesis for Antagonists : A flexible total synthesis of this compound, enabling the creation of artificial mimics with improved inhibitory activity against p53-HDM2 interactions, highlights its therapeutic potential (Qiu, Chen, Li, Qian, Yu, Tang, & Yao, 2014).
Propiedades
Fórmula molecular |
C63H99ClN12O19 |
|---|---|
Peso molecular |
1364 g/mol |
Nombre IUPAC |
[(3S,4S,7S)-2-[3-[(2S,5S,8S,11S,14R,17R,20S,23R,26R)-11,14-bis(2-amino-2-oxoethyl)-5,20-bis[(1R)-1-hydroxyethyl]-8-methyl-17,23-bis(2-methylpropyl)-26-octyl-3,6,9,12,15,18,21,24,27-nonaoxo-1,4,7,10,13,16,19,22,25-nonazacycloheptacos-2-yl]propyl]-5-chloro-4-hydroxy-7-methyl-6,8-dioxospiro[4H-isoquinoline-3,2'-oxolane]-7-yl] butanoate |
InChI |
InChI=1S/C63H99ClN12O19/c1-11-13-14-15-16-17-21-37-54(86)68-38(22-18-24-76-30-36-46(51(83)63(76)23-19-25-94-63)47(64)52(84)62(10,50(36)82)95-45(81)20-12-2)55(87)74-48(34(8)77)60(92)67-33(7)53(85)70-41(28-43(65)79)57(89)72-42(29-44(66)80)58(90)71-40(27-32(5)6)59(91)75-49(35(9)78)61(93)73-39(26-31(3)4)56(88)69-37/h30-35,37-42,48-49,51,77-78,83H,11-29H2,1-10H3,(H2,65,79)(H2,66,80)(H,67,92)(H,68,86)(H,69,88)(H,70,85)(H,71,90)(H,72,89)(H,73,93)(H,74,87)(H,75,91)/t33-,34+,35+,37+,38-,39+,40+,41-,42+,48-,49-,51-,62-,63-/m0/s1 |
Clave InChI |
VQSGYKUTGGRSPK-SIOACEIBSA-N |
SMILES isomérico |
CCCCCCCC[C@@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)[C@@H](C)O)CC(C)C)CC(=O)N)CC(=O)N)C)[C@@H](C)O)CCCN2C=C3C(=C(C(=O)[C@@](C3=O)(C)OC(=O)CCC)Cl)[C@@H]([C@@]24CCCO4)O |
SMILES canónico |
CCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)C(C)O)CC(C)C)CC(=O)N)CC(=O)N)C)C(C)O)CCCN2C=C3C(=C(C(=O)C(C3=O)(C)OC(=O)CCC)Cl)C(C24CCCO4)O |
Sinónimos |
chlorofusin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





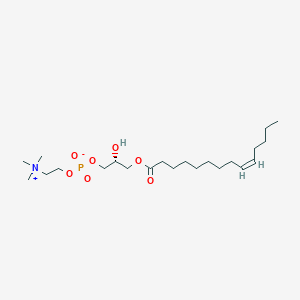

![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1263937.png)
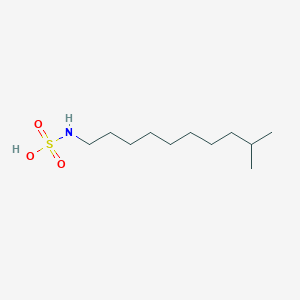
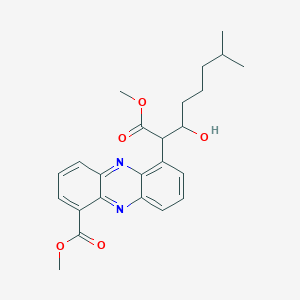

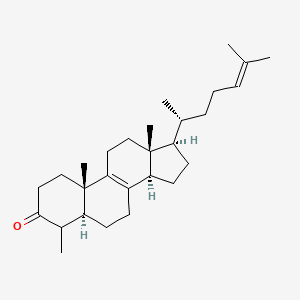
![18-(3-Methoxyphenyl)-15-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-imine](/img/structure/B1263946.png)

